

2-Oxa-7-azaspiro[3.5]nonane chemical properties

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Compound of Interest

Compound Name: 2-Oxa-7-azaspiro[3.5]nonane

Cat. No.: B058213

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An In-Depth Technical Guide to **2-Oxa-7-azaspiro[3.5]nonane**: Core Chemical Properties and Applications

Introduction

2-Oxa-7-azaspiro[3.5]nonane is a unique spirocyclic heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its rigid, three-dimensional structure, which incorporates both an oxetane and a piperidine ring sharing a single spiro-carbon, makes it a valuable scaffold. It is often considered a polar equivalent of a gem-dimethyl group and a structural alternative to the commonly used morpholine moiety in drug design.^[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **2-Oxa-7-azaspiro[3.5]nonane** for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

The fundamental properties of **2-Oxa-7-azaspiro[3.5]nonane** are summarized in the table below. These data have been compiled from various chemical databases and literature sources.

Property	Value	Source(s)
CAS Number	241820-91-7	[2] [3]
Molecular Formula	C ₇ H ₁₃ NO	[2] [3]
Molecular Weight	127.18 g/mol	[2] [3]
IUPAC Name	2-oxa-7-azaspiro[3.5]nonane	[3]
Appearance	Colorless liquid	[2]
Solubility	Soluble in organic solvents; insoluble in water.	[2]
pKa (Predicted)	10.62 ± 0.20	[2]
Topological Polar Surface Area (TPSA)	21.3 Å ²	[2] [3]
Monoisotopic Mass	127.099714038 Da	[3]

Hazard Information

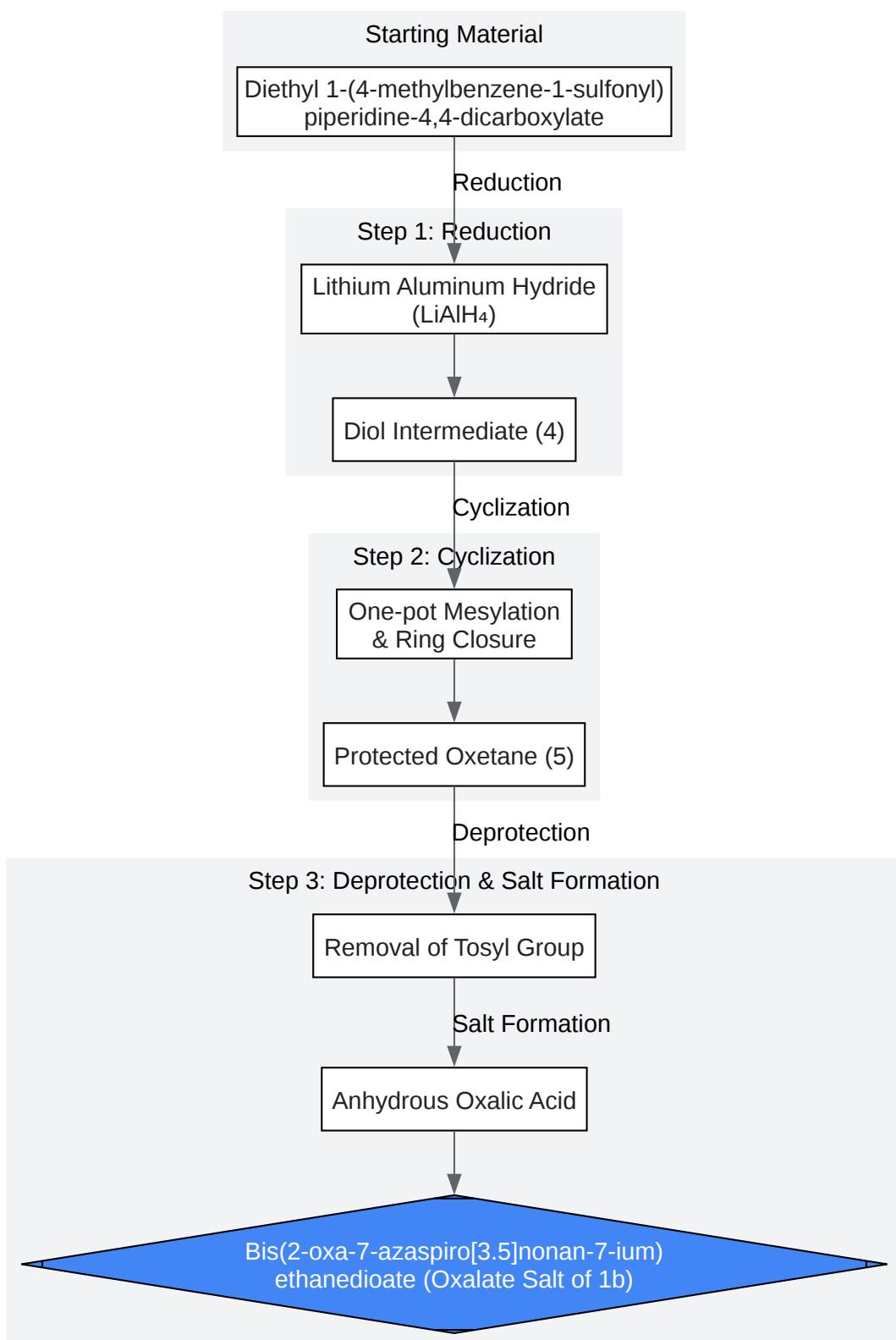
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-Oxa-7-azaspiro[3.5]nonane** is classified with the following hazard statement:

- H319: Causes serious eye irritation.[\[3\]](#)

Users should handle this compound with appropriate personal protective equipment, including eye protection.

Experimental Protocols: Synthesis

A novel synthesis for **2-Oxa-7-azaspiro[3.5]nonane** has been described, which provides the compound and its corresponding oxalate salt.[\[1\]](#) The general workflow is outlined below.

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Caption: Synthetic workflow for **2-Oxa-7-azaspiro[3.5]nonane** oxalate salt.

Detailed Methodology:

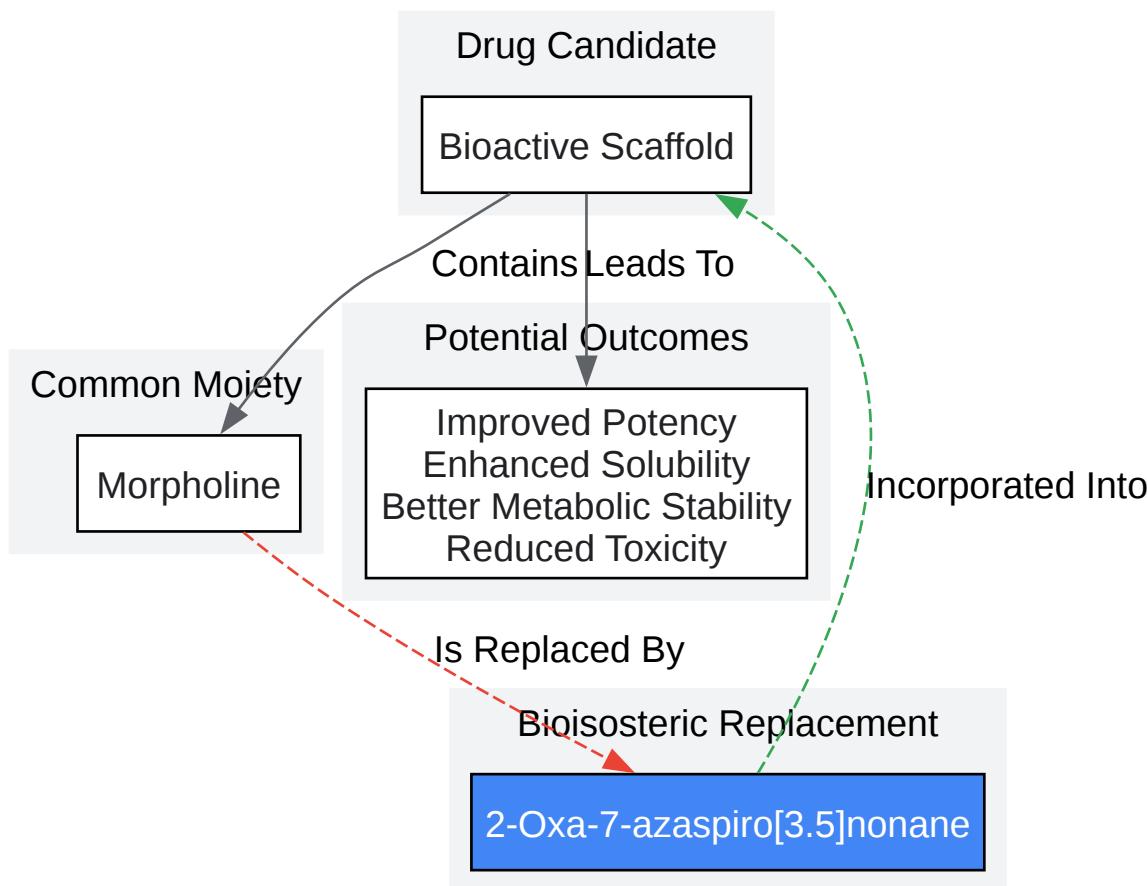
- Reduction: The starting material, diethyl 1-(4-methylbenzene-1-sulfonyl)piperidine-4,4-dicarboxylate, undergoes reduction with lithium aluminum hydride to yield the corresponding diol intermediate.[1]
- Mesylation and Ring Closure: The diol is then subjected to a one-pot mesylation and subsequent ring closure to form the previously unreported protected oxetane.[1]
- Deprotection and Salt Formation: The tosyl protecting group is removed. To form the stable oxalate salt, the resulting free base is treated with anhydrous oxalic acid, which causes the salt to precipitate.[1] The hemioxalate salt is a white solid with a melting point of 208°C.[4]

Applications in Medicinal Chemistry and Drug Development

The unique structural features of **2-Oxa-7-azaspiro[3.5]nonane** make it a compelling building block for the design of novel therapeutics.

Bioisosteric Replacement for Morpholine

In drug discovery, spirocyclic oxetanes like **2-Oxa-7-azaspiro[3.5]nonane** are proposed as valuable structural alternatives to the ubiquitous morpholine ring.[1] This strategy of bioisosteric replacement can lead to compounds with improved physicochemical properties, such as enhanced solubility and metabolic stability, while maintaining or improving biological activity.



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Caption: Role of **2-Oxa-7-azaspiro[3.5]nonane** as a morpholine bioisostere.

Target-Specific Applications

Research projects have utilized this spirocycle to achieve higher binding affinities to specific biological targets. One such target is NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that is over-expressed in many cancer cell lines.^[1] By incorporating the **2-Oxa-7-azaspiro[3.5]nonane** scaffold, researchers aim to develop more potent and selective NQO1 inhibitors for cancer therapy. This scaffold has also been used in the synthesis of spirocyclic oxetane-fused benzimidazoles.^{[1][5]}

Conclusion

2-Oxa-7-azaspiro[3.5]nonane is a versatile and valuable heterocyclic building block with significant potential in modern drug discovery. Its defined chemical properties, coupled with its

utility as a rigid, three-dimensional scaffold and morpholine bioisostere, position it as a key component in the development of novel therapeutics with improved pharmacological profiles. Further exploration of this and related spirocyclic systems is likely to yield new drug candidates for a variety of disease targets.

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